molecular formula C7H9NO3 B6588995 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid CAS No. 1268091-33-3

2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B6588995
CAS No.: 1268091-33-3
M. Wt: 155.2
InChI Key:
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Description

2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a propan-2-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The propan-2-yl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.

Scientific Research Applications

2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a propan-2-yl group and a carboxylic acid group makes it a versatile compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves the reaction of propan-2-ylamine with ethyl 2-bromoacetate to form 2-(propan-2-yl)-1,3-oxazolidin-5-one, which is then hydrolyzed to yield the target compound.", "Starting Materials": [ "Propan-2-ylamine", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Propan-2-ylamine is reacted with ethyl 2-bromoacetate in ethanol to form 2-(propan-2-yl)-1,3-oxazolidin-5-one.", "Step 2: The oxazolidinone is hydrolyzed with sodium hydroxide in water to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then acidified with hydrochloric acid to yield the final product, 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid." ] }

CAS No.

1268091-33-3

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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